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molecular formula C6H3Cl2NO2<br>Cl2C6H3NO2<br>C6H3Cl2NO2 B041259 1,4-Dichloro-2-nitrobenzene CAS No. 89-61-2

1,4-Dichloro-2-nitrobenzene

Cat. No. B041259
M. Wt: 192 g/mol
InChI Key: RZKKOBGFCAHLCZ-UHFFFAOYSA-N
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Patent
US05545768

Procedure details

2020 g (10.5 mol) of 2,5-dichloronitrobenzene, 70 g (0.2 mol) of octadecyltrimethylammonium chloride and 580 g (10.0 mol) of potassium fluoride were reacted analogously to Example 1. 936 g (72.3%, relative to 2,5-dichloronitrobenzene converted) of 2-fluoro-5-chloronitrobenzene and 600 g (29.7%, relative to 2,5-dichloronitrobenzene employed) of unreacted 2,5-dichloronitrobenzene were obtained.
Quantity
2020 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCCCC.[F-:35].[K+]>>[F:35][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2020 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
70 g
Type
reactant
Smiles
[Cl-].C(CCCCCCCCCCCCCCCCC)[N+](C)(C)C
Name
Quantity
580 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 936 g
YIELD: PERCENTYIELD 72.3%
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 600 g
YIELD: PERCENTYIELD 29.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05545768

Procedure details

2020 g (10.5 mol) of 2,5-dichloronitrobenzene, 70 g (0.2 mol) of octadecyltrimethylammonium chloride and 580 g (10.0 mol) of potassium fluoride were reacted analogously to Example 1. 936 g (72.3%, relative to 2,5-dichloronitrobenzene converted) of 2-fluoro-5-chloronitrobenzene and 600 g (29.7%, relative to 2,5-dichloronitrobenzene employed) of unreacted 2,5-dichloronitrobenzene were obtained.
Quantity
2020 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCCCC.[F-:35].[K+]>>[F:35][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2020 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
70 g
Type
reactant
Smiles
[Cl-].C(CCCCCCCCCCCCCCCCC)[N+](C)(C)C
Name
Quantity
580 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 936 g
YIELD: PERCENTYIELD 72.3%
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 600 g
YIELD: PERCENTYIELD 29.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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